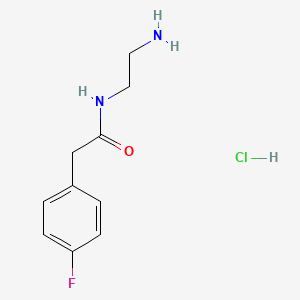
N-(2-aminoethyl)-2-(4-fluorophenyl)acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-aminoethyl)-2-(4-fluorophenyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C10H14ClFN2O and its molecular weight is 232.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-aminoethyl)-2-(4-fluorophenyl)acetamide hydrochloride, commonly referred to as a fluorinated acetamide derivative, has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound has the chemical formula C₁₀H₁₄ClFN₂O and is characterized by the presence of a fluorophenyl group attached to an aminoethyl side chain. The synthesis typically involves several key reactions that ensure the purity and efficacy of the compound. Common synthetic routes include:
- Amidation reactions : Reacting 4-fluorobenzoyl chloride with 2-aminoethylamine.
- Hydrochloride formation : Treatment with hydrochloric acid to enhance solubility.
Antiparasitic Properties
One of the most significant biological activities of this compound is its efficacy against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). Research has demonstrated that this compound exhibits potent antiparasitic activity, with in vitro studies revealing low effective concentrations (EC50) for inhibiting parasite growth. For instance, derivatives of this compound have shown EC50 values as low as 0.001 μM, indicating strong potential for therapeutic use in treating HAT .
Neuroprotective Effects
Beyond its antiparasitic activity, this compound may also possess neuroprotective properties. Studies have indicated that compounds with similar structural features can influence various biochemical pathways related to neurodegenerative diseases. The presence of a fluorine atom enhances lipophilicity, potentially improving blood-brain barrier penetration and thus increasing neuroprotective efficacy.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| N-(4-Amino-2-fluorophenyl)acetamide | C₈H₉FN₂O | Lacks aminoethyl group; simpler structure |
| N-(2-Aminoethyl)-N-benzoylphenylacetamide | C₁₁H₁₅N₂O | Contains a benzoyl group instead of fluorophenyl |
| N-(2-Aminoethyl)-3-(4-chlorophenoxy)benzamide | C₁₁H₁₄ClN₂O | Substituted chlorophenoxy group |
This comparison highlights how the fluorine substitution in this compound may enhance its biological activity relative to other compounds lacking this feature.
Case Studies and Research Findings
- Antiparasitic Screening : A phenotypic screen identified N-(2-aminoethyl)-N-phenyl benzamides as promising candidates for antiparasitic therapy. The most potent derivative showed significant activity against T. brucei, demonstrating excellent selectivity over mammalian cells .
- Neuroprotection in Animal Models : In animal studies evaluating neuroprotective effects, compounds similar to this compound were shown to reduce neuronal cell death in models of oxidative stress, suggesting potential applications in treating neurodegenerative diseases.
- Pharmacokinetic Studies : Research has indicated favorable pharmacokinetic profiles for certain derivatives, including good oral bioavailability and brain penetration, which are critical for developing effective treatments for diseases like HAT and neurodegeneration .
Propiedades
IUPAC Name |
N-(2-aminoethyl)-2-(4-fluorophenyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O.ClH/c11-9-3-1-8(2-4-9)7-10(14)13-6-5-12;/h1-4H,5-7,12H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCIXLBFALQVPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCCN)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













